
1,4-Naphthalenedione, 6,7-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Naphthalenedione, 6,7-dimethoxy- is a derivative of 1,4-naphthoquinone, a compound known for its redox properties and biological activities. This compound is characterized by the presence of two methoxy groups at the 6 and 7 positions of the naphthalene ring, which can influence its chemical behavior and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-naphthoquinone derivatives, including 1,4-Naphthalenedione, 6,7-dimethoxy-, typically involves the oxidation of naphthalene derivatives. Common oxidizing agents used in these reactions include potassium permanganate, chromium trioxide, and hydrogen peroxide . The reaction conditions often require acidic or basic environments to facilitate the oxidation process.
Industrial Production Methods
Industrial production of 1,4-naphthoquinone derivatives can involve large-scale oxidation processes using continuous flow reactors. These methods ensure consistent product quality and higher yields. The choice of oxidizing agent and reaction conditions can vary depending on the desired purity and application of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Naphthalenedione, 6,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone structures.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with sodium borohydride can yield hydroquinone derivatives, while substitution reactions can introduce various functional groups at the methoxy positions .
Aplicaciones Científicas De Investigación
1,4-Naphthalenedione, 6,7-dimethoxy- has several applications in scientific research:
Chemistry: Used as a redox agent in various chemical reactions and studies.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Naphthalenedione, 6,7-dimethoxy- involves its redox properties. It can undergo redox cycling, generating reactive oxygen species (ROS) such as superoxide and hydrogen peroxide. These ROS can induce oxidative stress, affecting various cellular processes, including signal transduction, mitochondrial function, and gene expression . The compound’s ability to modulate oxidative stress makes it a valuable tool in studying cellular responses to oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethoxynaphthalene-1,4-dione: Another naphthoquinone derivative with methoxy groups at different positions.
Spinochrome E: A polyhydroxylated naphthoquinone found in sea urchins, known for its antioxidant properties.
Uniqueness
1,4-Naphthalenedione, 6,7-dimethoxy- is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and interactions with biological molecules. This structural variation can lead to differences in its redox behavior and biological effects compared to other naphthoquinone derivatives .
Propiedades
Número CAS |
38199-00-7 |
|---|---|
Fórmula molecular |
C12H10O4 |
Peso molecular |
218.20 g/mol |
Nombre IUPAC |
6,7-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O4/c1-15-11-5-7-8(6-12(11)16-2)10(14)4-3-9(7)13/h3-6H,1-2H3 |
Clave InChI |
POGRUZKQEAYHPM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=O)C=CC(=O)C2=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


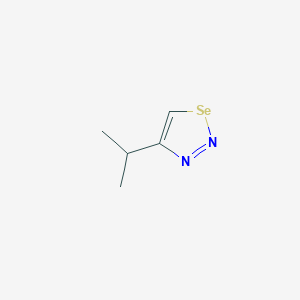


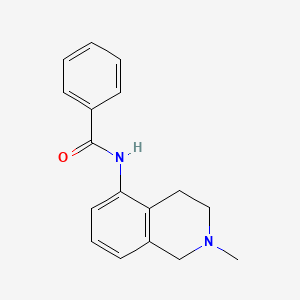
![N-(4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14672617.png)

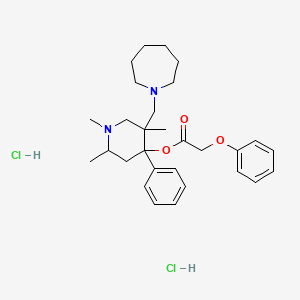


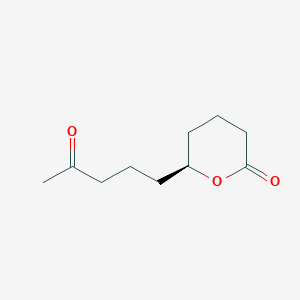
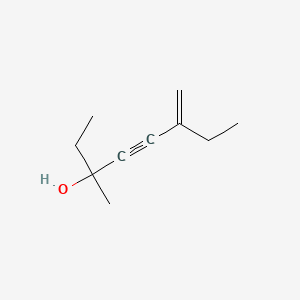
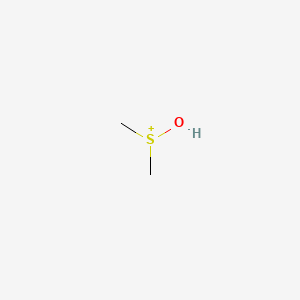
![Ethanol, 2,2'-[oxybis(methylenesulfonyl)]bis-](/img/structure/B14672658.png)

